Pentafluorobenzenesulfonyl fluorescein
Overview
Description
Pentafluorobenzenesulfonyl fluorescein is a chemically modified variant of fluorescein, widely recognized for its application in fluorescent labeling techniques in molecular biology and biochemical research. This compound is particularly notable for its selective detection of hydrogen peroxide (H₂O₂) in various biological systems .
Mechanism of Action
Target of Action
Pentafluorobenzenesulfonyl fluorescein is primarily targeted towards hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling and immune response .
Mode of Action
The compound operates through a non-oxidative mechanism . It is normally non-fluorescent but undergoes a transformation upon interaction with its target, H2O2 . Specifically, the sulfonyl linkage in the compound is perhydrolyzed by H2O2, leading to the release of fluorescein and a significant enhancement of fluorescence .
Biochemical Pathways
This includes oxidative stress pathways and various signaling pathways where H2O2 acts as a secondary messenger .
Pharmacokinetics
It is soluble in DMSO and ethanol , which could potentially aid in its distribution and absorption in biological systems.
Result of Action
Upon interaction with H2O2, this compound fluoresces, providing a visual indication of the presence and quantity of H2O2 . This allows for the detection and monitoring of H2O2 levels in various biological systems, including cells , bacteria , and plants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence upon interaction with H2O2 can be detected using specific wavelengths (excitation at 485 ±20 nm and emission at 530 ±25 nm) . Additionally, it should be stored in a dry, dark environment at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Pentafluorobenzenesulfonyl fluorescein interacts with H2O2 in cells . It is typically non-fluorescent, but upon the perhydrolysis of its sulfonyl linkage by H2O2, it starts to fluoresce . This unique property allows it to play a significant role in biochemical reactions involving H2O2.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It can be used to detect H2O2 levels in cells . The presence of H2O2 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with H2O2. It is normally non-fluorescent, but it fluoresces upon the perhydrolysis of the sulfonyl linkage by H2O2 . This change allows it to act as a selective sensor for H2O2 at the molecular level.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the detection and response to H2O2
Preparation Methods
Pentafluorobenzenesulfonyl fluorescein is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of pentafluorobenzenesulfonyl chloride with fluorescein under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Scientific Research Applications
Comparison with Similar Compounds
Pentafluorobenzenesulfonyl fluorescein is unique compared to other fluorescent probes due to its high selectivity for hydrogen peroxide. Similar compounds include:
2’,7’-Dichlorodihydrofluorescein (DCFH): This compound is also used for detecting reactive oxygen species but lacks the selectivity for hydrogen peroxide that this compound offers.
This compound stands out for its non-oxidative mechanism of action and its ability to provide accurate and selective detection of hydrogen peroxide in various biological and chemical systems .
Biological Activity
Pentafluorobenzenesulfonyl fluorescein (PFBSF) is a fluorescent probe widely used in biological research, particularly for detecting reactive oxygen species (ROS) and studying oxidative stress-related processes. This article delves into the biological activity of PFBSF, highlighting its mechanisms of action, applications in various studies, and significant findings from recent research.
Overview of this compound
PFBSF is a sulfonated fluorescein derivative characterized by its high sensitivity and selectivity for ROS. Its structure allows for effective imaging and quantification of oxidative stress in biological systems, making it a valuable tool in biomedical research.
PFBSF acts primarily by reacting with ROS, leading to a measurable fluorescence change that correlates with the concentration of oxidative species present. This property enables researchers to monitor ROS levels in real-time within living cells and tissues.
Applications in Research
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Detection of Reactive Oxygen Species : PFBSF has been employed to study ROS production in various biological contexts, including:
- Diabetes-induced neuropathy : Research demonstrated that PFBSF could effectively measure ROS levels associated with sensory axon degeneration in zebrafish models of diabetes .
- Cancer research : Studies indicated that PFBSF could help assess oxidative stress in cancer cells, revealing its potential anticancer properties when tested on prostate and breast cancer cell lines .
- Oxidative Stress Studies : PFBSF is utilized to investigate the role of oxidative stress in various diseases, including neurodegenerative disorders and inflammation. Its ability to visualize ROS dynamics aids in understanding disease mechanisms and evaluating therapeutic interventions .
Case Study 1: Diabetes-Induced Sensory Axon Degeneration
In a study involving zebrafish, PFBSF was used to analyze the relationship between glucose metabolism and sensory axon degeneration. The findings indicated that glucose treatment resulted in increased ROS levels, which activated MMP-13, contributing to neuropathy. Antioxidant treatment significantly reduced these effects, demonstrating the utility of PFBSF in elucidating the pathophysiology of diabetic complications .
Case Study 2: Anticancer Properties
Research on the application of PFBSF in cancer cell lines revealed significant anticancer activity. The probe was shown to induce oxidative stress selectively in malignant cells while sparing normal fibroblasts. This selectivity highlights its potential as a therapeutic agent or diagnostic tool in oncology .
Research Findings Summary
Properties
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLLPHZQUTIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H11F5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587900 | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728912-45-6 | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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